molecular formula C11H14BrNO2 B14061406 1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one

1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one

Cat. No.: B14061406
M. Wt: 272.14 g/mol
InChI Key: XENIVKVUXDAQBB-UHFFFAOYSA-N
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Description

1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one is a chemical compound with a unique structure that includes an amino group, an ethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-3-ethoxyphenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to an alcohol group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino and ethoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-3-methoxyphenyl)-1-bromopropan-2-one
  • 1-(2-Amino-3-ethoxyphenyl)-1-chloropropan-2-one
  • 1-(2-Amino-3-ethoxyphenyl)-1-iodopropan-2-one

Uniqueness

1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. Additionally, the ethoxy group provides distinct steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(2-amino-3-ethoxyphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C11H14BrNO2/c1-3-15-9-6-4-5-8(11(9)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3

InChI Key

XENIVKVUXDAQBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1N)C(C(=O)C)Br

Origin of Product

United States

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